6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to "6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine" often involves one-pot reactions or cyclocondensation processes, utilizing starting materials like amines and isothiocyanates. For instance, new 5,6-dihydro-1,3-thiazin-4-one derivatives were synthesized through a one-pot reaction involving morpholin-4-amine and adamantan-1-amine with methacryloyl isothiocyanate, showcasing the versatile synthetic routes available for this class of compounds (Kulakov et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray analysis, revealing insights into their steric configurations. The structural determination aids in understanding the compounds' biological activities, such as antiradical and anti-inflammatory properties (Kulakov et al., 2015). Experimental and theoretical investigations further contribute to the knowledge of molecular and electronic structures, enhancing the understanding of their reactivity and interaction mechanisms.
Scientific Research Applications
Synthesis and Biological Activity : The synthesis of 5,6-dihydro-1,3-thiazin-4-one derivatives, closely related to the compound , has been achieved through a one-pot reaction involving morpholin-4-amine and adamantan-1-amine with methacryloyl isothiocyanate. These derivatives, including 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one, exhibit high antiradical and anti-inflammatory activity (Kulakov et al., 2015).
Crystal Structure Analysis : The spatial structure of β-N-(5-methyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)isonicotinohydrazide, a compound structurally similar to 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine, was confirmed using X-ray crystallography (Kulakov et al., 2009).
Chemical Reactions and Applications : Research on 5,6-Diphenyl-2,3-dihydro-imidazo[2,1-b]thiazol-3-ones and 6,7-Diphenyl-2,3-dihydro-4H-imidazo[2,1-b]1,3-thiazin-4-one provides insights into the reactions and potential applications of similar compounds. These studies explore the interaction of such compounds with amines and hydrazines, leading to various derivatives (Ali et al., 1974).
Anticoccidial and Antimicrobial Activity : Compounds like 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones, related to the compound of interest, have been found to exhibit significant antimicrobial activity and are more active as coccidiostats than their starting materials (Georgiadis, 1976).
Synthesis of Thiazine Derivatives : The synthesis of two methyl derivatives, including a six-membered 2-[2-(9,10-dihydroacridin-9-ylidene)-1-methylhydrazinyl]-4H-1,3-thiazin-4-one, has been achieved. The crystal structures of these compounds were analyzed to understand their molecular and structural characteristics (Potočňák et al., 2010).
Basicity and Structure Analysis : Studies on the basicity and structure of 4,4,6-trimethyl-2-arylamino-5,6-dihydro-4H-1,3-thiazines have provided insights into the relative basicities and structural properties of these compounds, contributing to a better understanding of their chemical behavior (Ignatova et al., 1977).
properties
IUPAC Name |
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATVOUKHGLKDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017097 | |
Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
CAS RN |
1121-91-1 | |
Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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